molecular formula C11H11F3O B7870848 1-(3,4,5-Trifluorophenyl)pentan-1-one

1-(3,4,5-Trifluorophenyl)pentan-1-one

Cat. No.: B7870848
M. Wt: 216.20 g/mol
InChI Key: QMYXQWRDGUCROR-UHFFFAOYSA-N
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Description

1-(3,4,5-Trifluorophenyl)pentan-1-one is a fluorinated organic compound characterized by a trifluorophenyl group attached to a pentan-1-one backbone. This compound is notable for its unique chemical properties due to the presence of fluorine atoms, which significantly influence its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4,5-Trifluorophenyl)pentan-1-one can be synthesized through various methods, including:

  • Friedel-Crafts Acylation: This involves the reaction of 3,4,5-trifluorophenyl with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

  • Grignard Reaction: The Grignard reagent derived from 3,4,5-trifluorophenyl magnesium bromide can be reacted with pentan-1-one to form the desired compound.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4,5-Trifluorophenyl)pentan-1-one undergoes several types of reactions, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the ketone group to an alcohol.

  • Substitution: The fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as hydroxide ions (OH-) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Trifluorophenyl carboxylic acids.

  • Reduction: Trifluorophenyl alcohols.

  • Substitution: Substituted trifluorophenyl derivatives.

Scientific Research Applications

1-(3,4,5-Trifluorophenyl)pentan-1-one has various applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.

  • Biology: Studied for its potential biological activity and interactions with biological molecules.

  • Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

  • Industry: Employed in the development of advanced materials and fluorinated polymers.

Mechanism of Action

The mechanism by which 1-(3,4,5-Trifluorophenyl)pentan-1-one exerts its effects depends on its specific application. For example, in pharmacological studies, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The fluorine atoms play a crucial role in enhancing the compound's binding affinity and stability.

Comparison with Similar Compounds

1-(3,4,5-Trifluorophenyl)pentan-1-one is compared with other similar compounds, such as:

  • 1-(3,4,5-Trifluorophenyl)propan-2-one: Similar structure but with a different alkyl chain length.

  • 3,4,5-Trifluorophenol: A phenol derivative with similar fluorination pattern.

  • 3,4,5-Trifluorobenzeneboronic acid: Another fluorinated compound with a boronic acid group.

Uniqueness: The uniqueness of this compound lies in its specific combination of fluorine atoms and the pentan-1-one structure, which imparts distinct chemical and physical properties compared to other similar compounds.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in research and development.

Properties

IUPAC Name

1-(3,4,5-trifluorophenyl)pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O/c1-2-3-4-10(15)7-5-8(12)11(14)9(13)6-7/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMYXQWRDGUCROR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=CC(=C(C(=C1)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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